N-(2-Chlorophenyl)-N'-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)urea
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Overview
Description
N-(2-Chlorophenyl)-N’-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)urea is a synthetic organic compound It is characterized by the presence of a chlorophenyl group and a dihydro-1,4-oxathiin ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-N’-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)urea typically involves the reaction of 2-chloroaniline with a suitable isocyanate derivative. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-N’-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding sulfoxide or sulfone, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-(2-Chlorophenyl)-N’-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)urea may have applications in various scientific research fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-N’-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chlorophenyl)-N’-phenylurea: Lacks the oxathiin ring structure.
N-(2-Methylphenyl)-N’-(2-chlorophenyl)urea: Similar structure but different substitution pattern.
N-(2-Chlorophenyl)-N’-(2-methyl-1,3-thiazol-4-yl)urea: Contains a thiazole ring instead of an oxathiin ring.
Uniqueness
N-(2-Chlorophenyl)-N’-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)urea is unique due to the presence of the dihydro-1,4-oxathiin ring, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
88258-75-7 |
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Molecular Formula |
C12H13ClN2O2S |
Molecular Weight |
284.76 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-(6-methyl-2,3-dihydro-1,4-oxathiin-5-yl)urea |
InChI |
InChI=1S/C12H13ClN2O2S/c1-8-11(18-7-6-17-8)15-12(16)14-10-5-3-2-4-9(10)13/h2-5H,6-7H2,1H3,(H2,14,15,16) |
InChI Key |
NVNGGWGVMBAJGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SCCO1)NC(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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